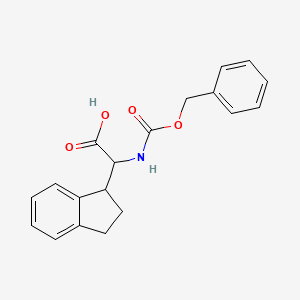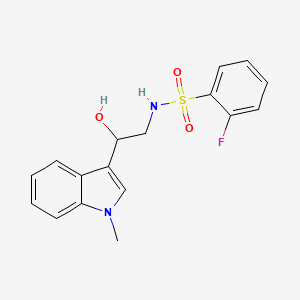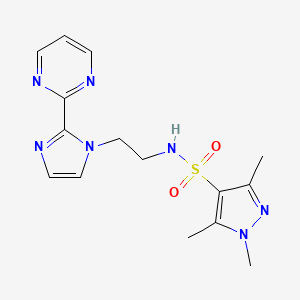
N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including the use of thionyl chloride and refluxing with different aromatic acids in the presence of a base like triethylamine . For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved by refluxing a dichlorophenyl-nitrobenzamide with thionyl chloride followed by treatment with 2-methyl benzoic acid . This suggests that a similar approach could be used for the synthesis of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide," possibly involving the use of 4-chlorophenyl and 2-methyl-3-nitrobenzamido precursors.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the dihedral angles between aromatic rings and the orientation of functional groups such as nitro groups . For instance, the dihedral angle between two aromatic rings in one of the studied compounds is 82.32(4)°, and the nitro groups are oriented at specific dihedral angles with respect to their attached phenyl rings . The amide group typically forms a distinct dihedral angle with the benzoyl ring, contributing to the overall conformation of the molecule . These structural details are crucial for understanding the three-dimensional conformation of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide."
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the amide bond . For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to other groups can affect the compound's affinity for certain receptors . The presence of chloro and nitro groups can also impact the reactivity, as seen in the synthesis and characterization of various chlorophenyl benzamides . These insights can be applied to predict the reactivity of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their crystalline structure, hydrogen bonding patterns, and bond parameters, are well-documented . These compounds often crystallize in specific space groups with defined unit cell dimensions, and their molecules can be linked by intermolecular hydrogen bonds, forming chains or dimeric pairs . The presence of chloro and nitro substituents can influence the molecular packing and hydrogen bonding motifs. Understanding these properties is essential for the analysis of the physical state and stability of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide."
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and crystal structure of related benzamide compounds have been extensively studied, demonstrating methods for synthesizing benzamide derivatives with specific structural configurations, which are confirmed through spectroscopic, elemental analysis, and single crystal X-ray diffraction data (Saeed, Hussain, Abbas, & Bolte, 2010).
Biological Activities
- Research on benzofuran derivatives has explored their potential antifertility and anti-inflammatory activities. Some derivatives have shown significant anti-inflammatory activity, comparable to aspirin, though no antifertility activity was observed in the studied compounds (Saksena, Radhakrishnan, Kar, & Gokhale, 1971).
- Another study focused on the photo-rearrangement of N-aryl-2-nitrobenzamides, leading to the formation of azo-compounds, which could have implications for medicinal chemistry and the development of photoactive materials (Gunn & Stevens, 1973).
Synthesis of Labelled Compounds
- Isotopically efficient syntheses of [15N]-nitrothiophenecarboxamides, which are of interest as antitumor agents, have been reported, showcasing the potential of these compounds in cancer research (Shinkwin & Threadgill, 1996).
Chemical Transformations
- The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate has been explored, indicating the potential for creating novel chemical structures through rearrangement processes (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Potential Therapeutic Applications
- Studies have synthesized and characterized tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a compound with relevance to C-C chemokine receptor 1 (CCR1) antagonism, highlighting the compound's potential in therapeutic applications (Hong, Hynes, Tian, Balasubramanian, Bonacorsi, 2015).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O5/c1-13-16(6-4-7-18(13)27(30)31)22(28)26-20-17-5-2-3-8-19(17)32-21(20)23(29)25-15-11-9-14(24)10-12-15/h2-12H,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHXHAIZXFGFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)
![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)






![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)
